N-(4-Chloro-2-methoxybenzyl)ethanamine

Description

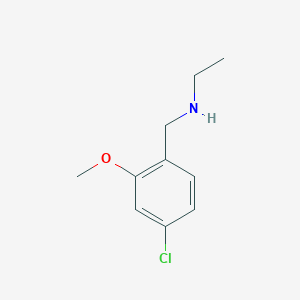

N-(4-Chloro-2-methoxybenzyl)ethanamine is a secondary amine featuring a benzyl group substituted with a chlorine atom at the para position (C4) and a methoxy group at the ortho position (C2), linked to an ethanamine backbone.

Properties

IUPAC Name |

N-[(4-chloro-2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-3-12-7-8-4-5-9(11)6-10(8)13-2/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWCGBLPDCKSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxybenzyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and ethanamine.

Reductive Amination: The key step involves the reductive amination of 4-chloro-2-methoxybenzaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxybenzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Derivatives with substituted nucleophiles

Scientific Research Applications

N-(4-Chloro-2-methoxybenzyl)ethanamine has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its interactions with biological receptors, particularly serotonin receptors, due to its structural similarity to other psychoactive compounds.

Medicine: Explored for its potential therapeutic effects, including its use as a research chemical to study the effects of psychoactive substances.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxybenzyl)ethanamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, binding to the receptor and mimicking the effects of serotonin. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological and psychological effects .

Comparison with Similar Compounds

Key Observations:

- Substitution Position : The 4-Cl,2-OCH₃ pattern in the target compound contrasts with the 2,5-di-OCH₃ in NBOMe derivatives (e.g., 25C-NBOMe). The absence of a 5-OCH₃ group may reduce 5-HT₂A receptor affinity compared to NBOMe analogs .

Pharmacological and Toxicological Profiles

- NBOMe Series: Exhibit nanomolar affinity for 5-HT₂A receptors (e.g., 25C-NBOMe: Ki ~0.2 nM), correlating with high hallucinogenic potency and neurotoxicity .

- Target Compound: No direct activity data are provided, but the 4-Cl,2-OCH₃ substitution is less common in psychedelic phenethylamines, suggesting divergent receptor selectivity.

Physicochemical Properties

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., methoxy singlet at δ 3.8–4.0 ppm, benzyl protons at δ 7.2–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₃ClNO⁺, exact mass 210.0685) and detects impurities .

How should structure-activity relationship (SAR) studies be designed to evaluate the impact of chloro and methoxy substituents?

Q. Advanced

- Substituent Variants : Synthesize analogs with fluoro (electron-withdrawing) or methyl (electron-donating) groups at the 4-position to compare with the chloro-methoxy parent compound .

- In Vitro Assays : Test affinity for serotonin receptors (e.g., 5-HT₂A) using radioligand displacement assays (IC₅₀ values) and functional assays (e.g., calcium flux) .

- Computational Modeling : Use molecular dynamics simulations to quantify substituent effects on ligand-receptor binding energy .

What strategies mitigate challenges in analytical method development for this compound?

Q. Advanced

- Solubility Issues : Use polar aprotic solvents (e.g., DMSO) for sample preparation in HPLC, avoiding aqueous buffers that may precipitate the free base .

- Method Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (RSD < 2%), and LOD/LOQ determination .

- Degradation Studies : Perform forced degradation (heat, light, oxidation) to identify labile groups (e.g., methoxy cleavage under acidic conditions) .

What regulatory considerations apply to handling this compound?

Basic

The compound shares structural motifs with regulated NBOMe derivatives (e.g., 25C-NBOMe), necessitating compliance with Controlled Substances Act guidelines . Key steps:

- Verify DEA scheduling status through analogs (e.g., 2C-C derivatives).

- Implement secure storage (locked, temperature-controlled cabinets) and disposal protocols (incineration) .

How can in vivo pharmacokinetic studies be optimized for this compound?

Q. Advanced

- Radiolabeling : Synthesize a ¹⁴C-labeled variant to track absorption/distribution in rodent models .

- LC-MS/MS Quantification : Use a validated method with deuterated internal standards (e.g., D₅-ethylamine) to minimize matrix effects .

- Metabolite Identification : Employ high-resolution MS/MS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) .

What experimental controls are critical for receptor binding assays involving this compound?

Q. Advanced

- Negative Controls : Include a known inactive analog (e.g., N-benzyl substitution without methoxy) to confirm assay specificity .

- Positive Controls : Use reference ligands (e.g., ketanserin for 5-HT₂A) to normalize inter-assay variability .

- Vehicle Controls : Account for solvent effects (e.g., DMSO concentration ≤0.1%) on receptor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.